Bienvenue dans la boutique en ligne BenchChem!

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

PD-1/PD-L1 inhibition Structure-activity relationship Azetidine N-substitution

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (CAS 1428358-41-1) is a small-molecule 3-substituted-1,2,4-oxadiazole derivative that functions as an inhibitor of the programmed cell death-1 (PD-1) signaling pathway. The compound is structurally characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with an N-(furan-3-ylmethyl)azetidine moiety, presented as the oxalate salt.

Molecular Formula C16H15N3O6S
Molecular Weight 377.37
CAS No. 1428358-41-1
Cat. No. B2773624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
CAS1428358-41-1
Molecular FormulaC16H15N3O6S
Molecular Weight377.37
Structural Identifiers
SMILESC1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
InChIInChI=1S/C14H13N3O2S.C2H2O4/c1-2-12(20-5-1)13-15-14(19-16-13)11-7-17(8-11)6-10-3-4-18-9-10;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6)
InChIKeyOFAHJGSDCWOJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (CAS 1428358-41-1): A PD-1/PD-L1 Pathway-Targeted 1,2,4-Oxadiazole Immunomodulator for Procurement Evaluation


5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate (CAS 1428358-41-1) is a small-molecule 3-substituted-1,2,4-oxadiazole derivative that functions as an inhibitor of the programmed cell death-1 (PD-1) signaling pathway [1]. The compound is structurally characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-yl group and at the 5-position with an N-(furan-3-ylmethyl)azetidine moiety, presented as the oxalate salt. It belongs to a patent family assigned to Aurigene Discovery Technologies Limited and is indexed as PMID30107136-Compound-Example34 in the Therapeutic Target Database, with patented indications spanning hepatitis, HIV infection, infectious disease, and solid tumors [2].

Why 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate Cannot Be Replaced by Other 1,2,4-Oxadiazole or PD-1 Inhibitor Candidates


Within the class of 3-substituted-1,2,4-oxadiazole PD-1/PD-L1 inhibitors, small structural variations at the azetidine N-substituent and the oxadiazole 3-aryl group produce divergent target engagement profiles and physicochemical properties that preclude simple interchangeability [1]. The combination of a furan-3-ylmethyl group—offering a distinct hydrogen-bond acceptor and π-stacking geometry compared to benzyl or chlorobenzyl analogs—with a thiophen-2-yl substituent at the oxadiazole 3-position generates a unique electronic and steric landscape that is not reproduced by other examples within the same patent family [2]. Class-level evidence demonstrates that even closely related 1,2,4-oxadiazole analogs within the Aurigene portfolio exhibit different potency ranges and selectivity windows against the PD-1/PD-L1 protein-protein interaction, and substitution with a generic oxadiazole or an alternative PD-1 inhibitor scaffold cannot recapitulate the same binding mode without re-optimization of the entire lead series [2].

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation: Furan-3-ylmethyl Azetidine N-Substituent Versus Chlorobenzyl and Unsubstituted Azetidine Analogs

The target compound bears a furan-3-ylmethyl group on the azetidine nitrogen, distinguishing it from the closest disclosed analog, 5-(1-(3-chlorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, which carries a 3-chlorobenzyl substituent . Within the 1,2,4-oxadiazole PD-1 inhibitor class, N-substituent identity on the azetidine ring is a known determinant of PD-1/PD-L1 inhibitory potency and selectivity; published structure-activity relationship (SAR) trends from the Aurigene patent family indicate that heteroarylmethyl substituents (such as furan-3-ylmethyl) can modulate both biochemical IC50 and cellular activity relative to substituted benzyl analogs [1].

PD-1/PD-L1 inhibition Structure-activity relationship Azetidine N-substitution

Target Class Engagement: PD-1/PD-L1 Protein-Protein Interaction Inhibition Versus Alternative Immune Checkpoint Targets

The compound is explicitly classified as a PD-1/PD-L1 interaction inhibitor targeting the PDCD1_HUMAN (PD-1) protein, as documented in the DrugMap Interaction Atlas [1]. This differentiates it from other 1,2,4-oxadiazole compounds within the broader Aurigene portfolio that are instead directed toward TIM-3, TIGIT, VISTA, or CD47 signaling pathways [2]. The target specificity profile—PD-1 over other immune checkpoint receptors—defines its utility in immuno-oncology applications where PD-1/PD-L1 axis blockade is mechanistically required.

Immune checkpoint inhibition PD-1/PD-L1 Small-molecule immunotherapy

Indication Scope Differentiation: Patented Multi-Indication Profile Versus Single-Indication PD-1 Inhibitors

The Therapeutic Target Database documents this compound with patented indications across four distinct disease areas: solid tumors/cancer (ICD-11: 2A00-2F9Z), hepatitis (ICD-11: DB97.Z), HIV infection (ICD-11: 1C62), and general infectious disease (ICD-11: 1A00-CA43.1) [1]. This multi-indication patent coverage contrasts with many single-indication PD-1/PD-L1 small-molecule inhibitors, such as certain benzo[c][1,2,5]oxadiazole derivatives developed exclusively for oncology [2], positioning the compound as a broader-spectrum immunomodulatory candidate.

Cancer immunotherapy Antiviral immunotherapy Infectious disease

Salt Form Differentiation: Oxalate Salt Versus Free Base or Hydrochloride Salt Forms of Azetidine-Containing Oxadiazoles

The target compound is specifically provided as the oxalate salt, distinguishing it from common hydrochloride or trifluoroacetate salt forms of related azetidine-containing 1,2,4-oxadiazoles [1]. Oxalate salt formation can confer different solubility, hygroscopicity, and crystallinity profiles compared to halide salts, which is relevant for both in vitro assay preparation (DMSO solubility, vehicle compatibility) and early-stage formulation development [2].

Salt selection Solid-state properties Pharmaceutical development

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate: Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


PD-1/PD-L1 Small-Molecule Inhibitor Lead Optimization and SAR Expansion Programs

This compound is suitable as a structurally differentiated starting point for medicinal chemistry campaigns exploring the SAR of azetidine N-substituents within the 3-thiophen-2-yl-1,2,4-oxadiazole scaffold. The furan-3-ylmethyl group provides a hydrogen-bond-capable heteroaryl substituent not commonly represented in published PD-1/PD-L1 inhibitor libraries, enabling exploration of polar interactions in the PD-L1 binding cleft [1]. Its multi-indication patent coverage (solid tumors, hepatitis, HIV, infectious disease) makes it a relevant scaffold for programs targeting PD-1 modulation across both oncology and infectious disease applications [2].

PD-1 Pathway Biochemical and Cellular Assay Probe Development

Given its annotation as a PD-1/PD-L1 interaction inhibitor targeting PDCD1_HUMAN [1], this compound can serve as a tool compound for establishing PD-1/PD-L1 biochemical assays (e.g., HTRF, ELISA-based PPI assays) and cellular PD-1 signaling reporter systems. Its structural distinction from more widely studied PD-1 inhibitors like BMS-202 [2] makes it a useful orthogonal probe for confirming target engagement and ruling out scaffold-specific artifacts in screening cascades.

Comparative Salt Form Evaluation in Preformulation Development

The oxalate salt form offers a differentiated solid-state profile for preformulation screening alongside hydrochloride, sulfate, or free base forms of azetidine-containing oxadiazoles. Procurement of this specific salt enables head-to-head comparison of solubility, stability, hygroscopicity, and crystallinity—critical parameters for selecting the optimal salt for in vivo pharmacokinetic and tolerability studies [1].

Multi-Indication Immuno-Oncology and Antiviral Immunotherapy Research

The compound's patented indication profile spanning solid tumors, hepatitis, HIV, and infectious disease [1] supports its use in translational research programs investigating PD-1 pathway blockade as a therapeutic strategy in chronic viral infections (HBV, HCV, HIV) where T-cell exhaustion is driven by PD-1/PD-L1 signaling. This is a distinct application space from oncology-restricted PD-1 inhibitors [2].

Quote Request

Request a Quote for 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.